Methoxycarbonyl Cefadroxil-d4 is a deuterated derivative of the antibiotic Cefadroxil, which is a member of the cephalosporin class of antibiotics. This compound is characterized by its molecular formula and a molecular weight of 425.45 g/mol . The presence of deuterium atoms in its structure allows for enhanced tracking in various analytical applications, particularly in pharmacokinetics and metabolic studies.
As a derivative of Cefadroxil, Methoxycarbonyl Cefadroxil-d4 retains antibacterial properties against a range of Gram-positive and some Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins, ultimately leading to cell lysis and death. The deuterated form allows for more precise studies in biological systems, particularly in understanding drug metabolism and pharmacodynamics.
The synthesis of Methoxycarbonyl Cefadroxil-d4 typically involves several steps:
Methoxycarbonyl Cefadroxil-d4 has several applications:
Interaction studies involving Methoxycarbonyl Cefadroxil-d4 focus on its binding affinity with various proteins, enzymes, and receptors. These studies help elucidate:
Methoxycarbonyl Cefadroxil-d4 shares structural similarities with several other compounds within the cephalosporin class. Below are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cefadroxil | C16H13N3O5S | Non-deuterated form; widely used antibiotic |
| Cephalexin | C16H17N3O4S | First-generation cephalosporin; broader spectrum |
| Cefazolin | C14H14N8O5S | Used primarily for surgical prophylaxis |
Methoxycarbonyl Cefadroxil-d4's uniqueness lies in its deuterated structure, which allows for enhanced tracking in biological systems compared to its non-deuterated counterparts. This property makes it particularly valuable for research applications focused on drug metabolism and pharmacokinetics.